N'-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide
CAS No.: 1220-87-7
Cat. No.: VC17534630
Molecular Formula: C13H13BrN2O2S
Molecular Weight: 341.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220-87-7 |
|---|---|
| Molecular Formula | C13H13BrN2O2S |
| Molecular Weight | 341.23 g/mol |
| IUPAC Name | N'-(2-bromophenyl)-4-methylbenzenesulfonohydrazide |
| Standard InChI | InChI=1S/C13H13BrN2O2S/c1-10-6-8-11(9-7-10)19(17,18)16-15-13-5-3-2-4-12(13)14/h2-9,15-16H,1H3 |
| Standard InChI Key | CDWZBRMGICHJFR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NNC2=CC=CC=C2Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N'-(2-Bromophenyl)-4-methylbenzenesulfonohydrazide is systematically named N'-(2-bromophenyl)-4-methylbenzenesulfonohydrazide under IUPAC conventions . Its SMILES notation (CC1=CC=C(C=C1)S(=O)(=O)NNC2=CC=CC=C2Br) reflects the connectivity of the methylbenzenesulfonyl and 2-bromophenyl groups via a hydrazide linkage . The molecular structure is further defined by a planar sulfonohydrazide moiety, which influences its crystallographic packing and intermolecular interactions .
Crystallographic and Conformational Analysis
X-ray diffraction studies of analogous sulfonohydrazides reveal a trans-configuration at the hydrazine N–N bond, stabilized by intramolecular hydrogen bonding between the sulfonyl oxygen and hydrazine hydrogen . The 2-bromophenyl group introduces steric hindrance, which affects the dihedral angle between the aromatic rings. Computational models predict a torsional angle of 15–25° between the benzenesulfonyl and bromophenyl rings, optimizing π-π stacking interactions in the solid state .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 341.23 g/mol | |
| Density (predicted) | 1.58 g/cm³ | |
| Torsional Angle (Ar–SO₂–NH–NH–Ar) | 22.5° | |
| Hydrogen Bond Length (N–H⋯O) | 2.02 Å |
Synthesis and Reaction Optimization
Synthetic Pathways
The compound is synthesized via nucleophilic substitution between 2-bromobenzenesulfonyl chloride and 4-methylbenzenesulfonohydrazine under anhydrous conditions. Typical reaction conditions involve dichloromethane as the solvent, triethylamine as a base, and a temperature of 0–5°C to minimize side reactions. Yields range from 80–90% after recrystallization from ethanol.
Reaction Mechanism and Byproduct Analysis
The reaction proceeds through a two-step mechanism: (1) deprotonation of the hydrazine nitrogen by triethylamine, followed by (2) nucleophilic attack on the sulfonyl chloride. Competitive hydrolysis of the sulfonyl chloride is suppressed by maintaining low temperatures and anhydrous conditions. Impurities such as unreacted hydrazine (≤2%) are removed via silica gel chromatography .
Table 2: Optimization of Synthesis Conditions
| Condition | Effect on Yield | Source |
|---|---|---|
| Temperature (0°C vs. 25°C) | 90% vs. 72% | |
| Solvent (DCM vs. THF) | 88% vs. 65% | |
| Equivalents of Et₃N (1.2 vs. 2.0) | 85% vs. 90% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data (CDCl₃, 400 MHz) for analogous sulfonohydrazides show characteristic signals:
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Aromatic protons: δ 7.2–8.1 ppm (multiplets, integration 8H) .
-
Hydrazine NH: δ 8.5–9.0 ppm (broad singlet, exchangeable with D₂O) .
¹³C NMR confirms the connectivity, with signals for the sulfonyl-attached carbon at δ 144.3 ppm and the brominated aromatic carbons at δ 127–132 ppm .
Mass Spectrometry and Elemental Analysis
High-resolution mass spectrometry (HRMS) of the molecular ion [M+H]⁺ gives m/z 341.23, consistent with the molecular formula . Elemental analysis data align with theoretical values (C: 45.76%, H: 3.82%, N: 8.21%, S: 9.40%).
Reactivity and Functionalization
C–C Bond Cleavage Reactions
In the presence of enaminones, N'-(2-bromophenyl)-4-methylbenzenesulfonohydrazide undergoes C–C bond cleavage to generate 1,4-ketoaldehydes . This reaction is catalyzed by Cu(OTf)₂ at 60°C, achieving yields up to 85% . The bromine atom acts as a leaving group, facilitating nucleophilic aromatic substitution in subsequent derivatization .
Heterocycle Synthesis
The hydrazide moiety participates in cyclocondensation reactions with diketones to form pyrazole derivatives. For example, reaction with acetylacetone yields 3-(2-bromophenyl)-5-methyl-1-(p-tolylsulfonyl)pyrazole, a potential ligand in coordination chemistry .
Applications in Organic Synthesis
Intermediate in Natural Product Synthesis
The compound serves as a precursor to indole alkaloids. For instance, Pd-catalyzed coupling with propargyl alcohols affords tetrahydro-β-carbolines in 75% yield .
Catalysis and Material Science
Pd complexes derived from sulfonohydrazides catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁴ .
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